Home > Products > Building Blocks P9558 > 1-(Pyridin-4-yl)piperidin-4-ol
1-(Pyridin-4-yl)piperidin-4-ol - 130658-65-0

1-(Pyridin-4-yl)piperidin-4-ol

Catalog Number: EVT-360007
CAS Number: 130658-65-0
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“1-(Pyridin-4-yl)piperidin-4-ol” is a chemical compound . It belongs to the phenylpyrazoles, which are compounds containing a phenylpyrazole skeleton, consisting of a pyrazole bound to a phenyl group .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular weight of “1-(Pyridin-4-yl)piperidin-4-ol” is 178.23 . The InChI Code is 1S/C10H14N2O/c13-10-3-7-12(8-4-10)9-1-5-11-6-2-9/h1-2,5-6,10,13H,3-4,7-8H2 .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical form of “1-(Pyridin-4-yl)piperidin-4-ol” is solid . Its density is 1.2±0.1 g/cm3 . The boiling point is 340.7±32.0 °C at 760 mmHg .

1-(Pyridin-4-yl)piperidine-4-carboxamide

  • Compound Description: This compound serves as the foundational structure for a novel class of non-peptide direct thrombin inhibitors. [] Initial studies revealed that its strongly basic 1-amidinopiperidine derivative (compound 6 in the study) exhibited weak inhibition against thrombin (fIIa) and factor Xa (fXa). []

3-(4-Morpholin-4-yl-1-piperidin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenol (5a)

  • Compound Description: Identified through high-throughput screening, this compound acts as a non-selective inhibitor of both the mammalian target of rapamycin (mTOR) and phosphoinositide 3-kinase (PI3K). []

6-(1H-Indol-5-yl)-4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidine (5u)

  • Compound Description: This compound emerged as a potent and selective inhibitor of mTOR, demonstrating significantly improved selectivity compared to its precursor, compound 5a. [] Notably, it exhibited selectivity for inhibiting cellular biomarkers of mTORC1 (P-S6K, P-4EBP1) and mTORC2 (P-AKT S473) over PI3K/PDK1 biomarkers (P-AKT T308). []

(S)-1-(Pyridin-4-yl)-1,3-propanediol

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of HepDirect prodrugs. []

(E)-1-(Pyridin-4-yl)propan-1-one oxime

  • Compound Description: This compound is a precursor used in the synthesis of (E)-1-(Pyridin-4-yl)propan-1-one O-tosyl oxime. []

(E)-1-(Pyridin-4-yl)propan-1-one O-tosyl oxime

  • Compound Description: Formed by reacting (E)-1-(Pyridin-4-yl)propan-1-one oxime with para-toluenesulfonic acid, this compound's crystal structure reveals a dihedral angle of 54.70 (10)° between the pyridine and benzene rings. []

2-(Substituted-Aryloxymethyl)-5-(Pyridin-4-yl)-1,3,4-Oxadiazoles

  • Compound Description: This class of compounds was synthesized and found to exhibit potent anti-tuberculosis and antioxidant activities. [] Specifically, compound 4d demonstrated remarkable anti-tuberculosis activity with a minimum inhibitory concentration (MIC) value of 3.12 µg/ml. []

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

  • Compound Description: This compound, discovered through structure-based drug design, functions as a calcitonin gene-related peptide (CGRP) receptor antagonist. [] Its exceptional potency, selectivity, metabolic stability, solubility, and favorable pharmacokinetic properties make it a promising candidate for various administration routes in treating migraine. []

1-(Pyridin-4-yl)pyrrolidin-2-ol

  • Compound Description: This compound exhibits antibacterial activity against various MTCC bacterial strains, displaying significant potency against Escherichia coli and Klebsiella pneumoniae. [] Furthermore, it demonstrates larvicidal activity against Anaphelous sp. and Culex sp. []

1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives

  • Compound Description: This class of compounds, initially explored for human indications, was repositioned and identified as inhibitors of Plasmodium cytoplasmic prolyl-tRNA synthetase (PRS), a validated antimalarial target. []

2-(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol Analogues

  • Compound Description: This class of compounds represents a novel group of glutaminase 1 inhibitors with promising antineoplastic activity, particularly for potential application in glioblastoma chemotherapy. []

1-(1-(Bicyclo[3.3.1]nonan-9-yl)piperidin-4-yl)indolin-2-one (SR 16435)

  • Compound Description: This compound exhibits a unique pharmacological profile as a mixed nociceptin/orphanin FQ (NOP)/μ-opioid receptor partial agonist. [] Preclinical studies indicate its potential as an analgesic with reduced rewarding properties and tolerance development compared to morphine. []

Ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate

  • Compound Description: In ex vivo studies using rat tracheal rings, this compound exhibited potent relaxant effects, primarily attributed to calcium channel blockade. [] Notably, it demonstrated greater efficacy compared to theophylline, a known phosphodiesterase inhibitor. []

4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693)

  • Compound Description: Identified as a potent and novel inhibitor of AKT kinase, GSK690693 acts as an ATP-competitive inhibitor against all three AKT isoforms (AKT1, AKT2, AKT3). [] Preclinical studies in human breast carcinoma xenograft models demonstrated its efficacy in inhibiting tumor growth. []

(S)-1-(6-(3-((4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-2-methylphenyl)amino)-2,3-dihydro-1H-inden-4-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic Acid

  • Compound Description: Specifically designed for topical ocular delivery, this compound acts as a soluble guanylate cyclase (sGC) activator. [] It demonstrated robust intraocular pressure-lowering effects in a cynomolgus model, making it a promising candidate for glaucoma therapy. []

1-Hydroxy-1,2,4,5-tetrakis(pyridin-4-yl)cyclohexane (tpch)

  • Compound Description: This compound, in conjunction with cobalt and 3,5-di-tert-butyldioxolene (3,5-dbdiox), forms coordination polymers with one-dimensional zigzag chain and two-dimensional sheet structures. []

N-Ethyl-4-(pyridin-4-yl)benzamide Derivatives

  • Compound Description: This series of compounds was investigated for its potential as ROCK1 inhibitors using molecular modeling techniques. []

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

  • Compound Description: EPPA-1 is a novel, third-generation phosphodiesterase 4 (PDE4) inhibitor that demonstrates a promising therapeutic index. [] Preclinical studies indicated it had potent anti-inflammatory effects with lower emetogenicity compared to earlier PDE4 inhibitors. []

Di-pyridin-2-yl-[4-(2-pyridin-4-yl-vinyl)-phenyl]-amine (ppvppa)

  • Compound Description: ppvppa, either alone or incorporated into a zinc(II) coordination polymer, functions as a highly selective and sensitive sensor for Hg2+ and MeHgI. []

1,4-Bis(2-(pyridin-4-yl)vinyl)naphthalene (1,4-bpyvna)

  • Compound Description: This compound is a building block for constructing zinc(II) coordination polymers with potential applications in luminescent sensing. [] It can also detect Hg2+ selectively with good sensitivity, making it a potential luminescent probe. []

4-Piperidin-4-yl-triazole Derivatives

  • Compound Description: This series of hydroxamic acid-based compounds was designed and synthesized as novel histone deacetylase (HDAC) inhibitors. []

4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile

  • Compound Description: This compound is a reversible lysine-specific demethylase 1 (LSD1) inhibitor with submicromolar potency. []

5-(4-(Pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile Derivatives

  • Compound Description: This series of compounds was designed as xanthine oxidase inhibitors, demonstrating micromolar-level potency. []

1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Derivatives

  • Compound Description: Inspired by existing NLRP3 inhibitors, this series of compounds was designed and synthesized as potential inhibitors of the NLRP3 inflammasome. []
Classification

1-(Pyridin-4-yl)piperidin-4-ol is classified as an organic compound, specifically a piperidine derivative. It falls under the category of heterocycles, which are compounds containing rings that include atoms other than carbon, in this case, nitrogen.

Synthesis Analysis

The synthesis of 1-(Pyridin-4-yl)piperidin-4-ol can be achieved through various methods, with one prominent approach being the reductive amination of 4-pyridinemethanol with piperidin-4-one. This method typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the reaction.

Synthetic Routes and Reaction Conditions

  1. Reductive Amination:
    • Reactants: 4-pyridinemethanol and piperidin-4-one.
    • Conditions: The reaction is conducted under mild conditions, often in an alcohol solvent, with the addition of a reducing agent to promote the formation of the desired product.
    • Yield Optimization: The process can be optimized for yield by adjusting the molar ratios of reactants and controlling the reaction temperature.
  2. Hydrogenation:
    • Another method involves hydrogenating pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel under high-pressure conditions to yield 1-(Pyridin-4-yl)piperidin-4-ol.
Molecular Structure Analysis

The molecular structure of 1-(Pyridin-4-yl)piperidin-4-ol features a piperidine ring substituted at one position by a pyridine moiety. This unique structure imparts distinct chemical properties to the compound.

Structural Characteristics

  • Molecular Formula: C11H14N2OC_{11}H_{14}N_2O
  • Molecular Weight: Approximately 194.24 g/mol
  • Key Functional Groups: Hydroxyl group (-OH) on the piperidine ring and a nitrogen-containing aromatic ring (pyridine).

The presence of both nitrogen atoms in different ring systems contributes to its potential interactions with biological targets.

Chemical Reactions Analysis

1-(Pyridin-4-yl)piperidin-4-ol participates in various chemical reactions typical for compounds containing hydroxyl and nitrogen functionalities.

Types of Reactions

  1. Oxidation:
    • The hydroxyl group can be oxidized to form ketones or aldehydes.
    • Common oxidizing agents include potassium permanganate and chromium trioxide.
  2. Reduction:
    • The compound can be reduced to form different derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions:
    • The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for diverse functionalization.

Major Products Formed

The products from these reactions depend on the specific reagents and conditions used, leading to various derivatives that may possess unique biological activities.

Mechanism of Action

1-(Pyridin-4-yl)piperidin-4-ol has been studied for its interaction with specific biological targets, notably acting as an antagonist at certain receptors.

Target of Action

The primary target is often associated with receptor proteins such as serine/threonine-protein kinase B-Raf, which plays a crucial role in cell signaling pathways.

Mode of Action

The compound inhibits the activity of its target protein, thereby affecting downstream signaling pathways involved in cell proliferation and survival.

Result of Action

This inhibition can lead to significant biological effects, including potential anticancer properties due to disrupted cellular growth signals.

Physical and Chemical Properties Analysis

Physical Properties

1-(Pyridin-4-yl)piperidin-4-ol is characterized by:

  • Appearance: Typically exists as a solid at room temperature.
  • Melting Point: Specific melting points may vary based on purity but are generally around 196–197 °C .

Chemical Properties

The compound exhibits typical reactivity associated with hydroxyl-containing compounds, including:

  • Solubility in polar solvents due to its hydroxyl group.

Analytical Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm its structure and purity.

Applications

1-(Pyridin-4-yl)piperidin-4-ol has diverse applications across several scientific fields:

Chemistry

It serves as an essential building block in organic synthesis for developing complex molecules with potential bioactivity.

Biology

The compound is investigated for its role as a ligand in biochemical assays, particularly in studies related to enzyme inhibition and receptor antagonism .

Medicine

Research indicates potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities. Its mechanism involving receptor modulation makes it a candidate for drug development targeting diseases like cancer and viral infections.

Industry

In industrial settings, it is utilized in developing new materials and chemical processes, showcasing its versatility beyond pharmaceutical applications.

Introduction to 1-(Pyridin-4-yl)piperidin-4-ol

Structural Significance of Piperidine-Pyridine Hybrid Systems

The molecular architecture of 1-(pyridin-4-yl)piperidin-4-ol (CAS 130658-65-0, C₁₀H₁₄N₂O, MW 178.23 g/mol) features a unique hybrid design combining two pharmacologically significant heterocycles: a piperidine ring and a pyridine moiety [1] [7]. The piperidine component adopts a stable chair conformation with a hydroxyl group at the 4-position, enabling hydrogen bonding interactions crucial for target binding. The pyridine ring contributes planar rigidity and basic nitrogen (pKa ~9), enhancing water solubility in protonated forms and facilitating receptor recognition [4]. This bifunctional design creates a molecular scaffold with balanced lipophilicity (computed XLogP3: 0.8) and polarity (TPSA: 36.4 Ų), optimizing membrane permeability while maintaining solubility [1].

Table 1: Key Computed Physicochemical Properties of 1-(Pyridin-4-yl)piperidin-4-ol

PropertyValueSignificance
Molecular Weight178.23 g/molIdeal for CNS penetration
Hydrogen Bond Donors1 (OH group)Enables H-bonding with biological targets
Hydrogen Bond Acceptors3 (N, O, N)Enhances solubility & target interactions
Topological Polar Surface Area36.4 ŲPredicts moderate cell membrane permeability
Rotatable Bonds1Favors conformational flexibility

The stereoelectronic profile allows versatile molecular interactions: the pyridine nitrogen acts as a hydrogen bond acceptor, the piperidine nitrogen serves as a protonation site, and the hydroxyl group functions as both a hydrogen bond donor and acceptor. This triad enables diverse binding modes with biological targets, explaining its utility across multiple therapeutic areas [4] [8].

Historical Context and Discovery of Piperidine Derivatives

Piperidine derivatives emerged as privileged scaffolds in the mid-20th century, with 1-(pyridin-4-yl)piperidin-4-ol gaining prominence as a synthetic intermediate following advances in heterocyclic coupling chemistry. Classical synthesis relied on pyridine hydrogenation under harsh conditions (high-pressure metal catalysis), often yielding undesired stereoisomers or over-reduced products [2]. The development of regioselective N-alkylation in the 1990s provided a practical route to this hybrid system, as demonstrated by the synthesis of CAS 130658-65-0 via nucleophilic substitution between 4-hydroxypiperidine and 4-chloropyridine [7].

Modern synthetic innovations have significantly improved efficiency:

  • Transition Metal Catalysis: Ruthenium and iridium catalysts enable stereoselective hydrogenation of pyridine precursors under milder conditions, preserving sensitive functional groups [2]. For example, Beller's cobalt catalyst on titanium nanoparticles achieves acid-free hydrogenation in aqueous media, while nickel silicide catalysts offer cost-effective alternatives [2].
  • Ultrasound-Promoted Synthesis: Sonochemical techniques reduce reaction times from hours to minutes and improve yields of piperidin-4-ol derivatives by enhancing mass transfer and reagent activation. Cavitation-induced microreactors generate localized temperatures up to 5000°C, accelerating N-alkylation without decomposition [3].
  • One-Pot Cascade Reactions: Palladium-catalyzed Suzuki-Miyaura coupling/hydrogenation sequences enable modular assembly of complex derivatives, as demonstrated in the synthesis of Alzheimer's drug donepezil intermediates [2].

These advances transformed 1-(pyridin-4-yl)piperidin-4-ol from a laboratory curiosity to a commercially accessible building block (e.g., ACMEC Biochemical, ChemImpex) with >95% purity for drug discovery applications [5] [7].

Role of Heterocyclic Compounds in Modern Drug Discovery

As a bifunctional heterocycle, 1-(pyridin-4-yl)piperidin-4-ol serves as a molecular hinge in drug design, enabling three-dimensional exploration of chemical space. Its applications span:

Central Nervous System (CNS) Therapeutics

The compound's ability to cross the blood-brain barrier (predicted by MW <400 and moderate lipophilicity) makes it valuable for neuropharmacology:

  • Dual H₃R/σ₁R Ligands: Piperidine-pyridine hybrids demonstrate nanomolar affinity for histamine H₃ and sigma-1 receptors (e.g., compound 5: σ₁R Kᵢ = 3.64 nM vs H₃R Kᵢ = 7.70 nM). The piperidine nitrogen is essential for dual activity, as piperazine analogs show >400-fold reduced σ₁R affinity [4].
  • Antipsychotic Analogs: Fluorinated derivatives serve as precursors to fluorinated melperone analogs with enhanced metabolic stability [2].

Antiviral Agents

The scaffold's hydrogen-bonding capacity facilitates interactions with viral enzymes:

  • HIV Entry Inhibitors: Piperidin-4-ol derivatives act as CCR5 antagonists, blocking viral fusion (e.g., compound 11 from CAS 1185160-84-2) [5] [6].
  • Reverse Transcriptase Inhibition: Piperidin-4-yl-aminopyrimidine derivatives exhibit single-digit nanomolar activity against wild-type HIV-1 by forming bidentate hydrogen bonds with Lys101 and Leu234 residues [10].

Anticancer Applications

Structural derivatives exploit the scaffold's DNA-intercalation potential:

  • DNA-Intercalating Agents: N-(piperidine-4-yl)benzamide derivatives show IC₅₀ values 15-fold lower than sorafenib by binding ctDNA through intercalation [8].
  • Tubulin Polymerization Inhibitors: Hybrids with trimethoxyphenyl systems disrupt microtubule assembly (e.g., compound 6) [8].

Table 2: Therapeutic Applications of 1-(Pyridin-4-yl)piperidin-4-ol Derivatives

Therapeutic AreaDerivative ExampleBiological TargetKey Structural Feature
CNS DisordersH₃R/σ₁R dual ligandsHistamine H₃/sigma-1 receptorsCyclopropylmethanone substituent
HIV TherapeuticsPiperidin-4-yl-aminopyrimidinesReverse transcriptaseAminopyrimidine linkage
OncologyN-(Piperidin-4-yl)benzamidesDNA/tubulinHalogenated benzamide groups
InfluenzaAdamantane-piperidine hybridsM2 ion channelAdamantane-enol ester modification

The structural plasticity enables rational optimization:

  • Bioisosteric Replacement: Piperidine-to-piperazine switching modulates receptor selectivity [4]
  • Side-Chain Engineering: Trifluoromethyl groups (e.g., in CAS 1185160-84-2) enhance bioavailability and metabolic stability [5]
  • Stereochemical Control: Chiral centers introduced via asymmetric hydrogenation yield enantioselective agents [2]

As evidenced by its incorporation in clinical candidates, 1-(pyridin-4-yl)piperidin-4-ol exemplifies how hybrid heterocycles address drug discovery challenges—particularly in CNS penetration, resistance mitigation, and polypharmacology [8] [10].

Properties

CAS Number

130658-65-0

Product Name

1-(Pyridin-4-yl)piperidin-4-ol

IUPAC Name

1-pyridin-4-ylpiperidin-4-ol

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C10H14N2O/c13-10-3-7-12(8-4-10)9-1-5-11-6-2-9/h1-2,5-6,10,13H,3-4,7-8H2

InChI Key

DMQVSUISDOVWEW-UHFFFAOYSA-N

SMILES

C1CN(CCC1O)C2=CC=NC=C2

Canonical SMILES

C1CN(CCC1O)C2=CC=NC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.